2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is an organic compound with potential applications in various scientific fields. It is characterized by its two chlorine atoms attached to the benzene ring and a sulfonamide group linked to a piperidine moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 1-isopropyl-4-piperidinemethanol.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 1-isopropyl-4-piperidinemethanol in the presence of the base, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases, leading to the breakdown of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation or reduction can modify the sulfonamide group.
Scientific Research Applications
2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological activities.
Binding: The sulfonamide group is known to form strong interactions with protein targets, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the piperidine moiety, making it less complex.
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Does not have the chlorine atoms on the benzene ring.
2,5-dichloro-N-(methyl)benzenesulfonamide: Contains a simpler alkyl group instead of the piperidine moiety.
Uniqueness
2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of chlorine atoms and the piperidine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-9-13(16)3-4-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVSBRUOHGTWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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